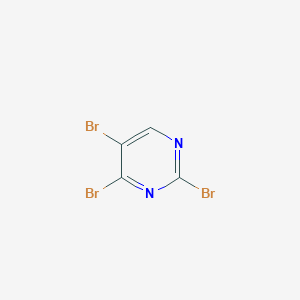

2,4,5-Tribromopyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,5-tribromopyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr3N2/c5-2-1-8-4(7)9-3(2)6/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGJUJAYNTZWVAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Br)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Studies of 2,4,5 Tribromopyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Core

The electron-deficient nature of the pyrimidine ring, further enhanced by the inductive effect of the three bromine atoms, makes 2,4,5-tribromopyrimidine an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The positions of the bromine atoms (C2, C4, and C5) exhibit different reactivities towards nucleophiles, which can be exploited for selective functionalization.

The reaction of 2,4,5-tribromopyrimidine with various amines proceeds via a nucleophilic aromatic substitution mechanism, where the amine acts as the nucleophile. The regioselectivity of the amination is influenced by the reaction conditions and the nature of the amine. Generally, the C4 and C2 positions are more activated towards nucleophilic attack due to the resonance stabilization of the Meisenheimer intermediate by the adjacent nitrogen atoms of the pyrimidine ring.

Research has shown that for related di- and trichloropyrimidines, the C4 position is often the most susceptible to initial nucleophilic attack, followed by the C2 position. The C5 position is generally the least reactive. This selectivity can be attributed to the ability of the nitrogen atoms to stabilize the negative charge in the intermediate σ-complex. In the case of 2,4-dichloropyrimidines with an electron-withdrawing group at the C5 position, primary and secondary amines typically substitute the chlorine at the C4 position with high selectivity. However, the use of tertiary amine nucleophiles can lead to a reversal of this selectivity, favoring substitution at the C2 position. nih.gov This altered regioselectivity is proposed to proceed through an in situ N-dealkylation of an intermediate, ultimately yielding a product that corresponds to the reaction of a secondary amine at the C2 position. nih.gov

While specific studies detailing the selective amination of 2,4,5-tribromopyrimidine are not abundant in the readily available literature, the principles derived from studies on analogous chloropyrimidines provide a framework for predicting its behavior. It is anticipated that sequential and controlled amination could be achieved by carefully selecting the amine nucleophile and reaction conditions.

Table 1: Predicted Regioselectivity in Amination of Halogenated Pyrimidines

| Position | Relative Reactivity with Primary/Secondary Amines | Relative Reactivity with Tertiary Amines | Rationale for Reactivity |

| C4 | High | Moderate | Strong activation by two adjacent ring nitrogens. |

| C2 | Moderate | High | Activation by two adjacent ring nitrogens; preferred site for tertiary amines. |

| C5 | Low | Low | Less activated compared to C2 and C4 positions. |

This table is based on reactivity trends observed for related chloropyrimidines and serves as a predictive model for 2,4,5-tribromopyrimidine.

2,4,5-Tribromopyrimidine is also expected to react with a variety of other nucleophiles, including oxygen-based nucleophiles like alkoxides and sulfur-based nucleophiles such as thiolates.

With oxygen nucleophiles , such as sodium methoxide (B1231860) (NaOMe), the reaction would proceed to yield methoxy-substituted pyrimidines. The methoxide ion (MeO⁻) is a strong nucleophile and will attack the electron-deficient pyrimidine ring. mnstate.edu Based on the general reactivity of halogenated pyrimidines, the substitution is expected to occur preferentially at the C4 or C2 positions. The reaction of 2-MeSO₂-4-chloropyrimidine with alkoxides has been shown to occur selectively at the C2 position, even at low temperatures, highlighting that subtle electronic effects can significantly influence regioselectivity.

With sulfur nucleophiles , such as thiolates (RS⁻), the corresponding thioether-substituted pyrimidines would be formed. Thiolates are generally excellent nucleophiles for SNAr reactions due to the high polarizability of sulfur. mdpi.com This property often leads to high reaction rates and yields. The regioselectivity of thiolate attack on 2,4,5-tribromopyrimidine is anticipated to follow a similar pattern to that of other nucleophiles, with a preference for the C4 and C2 positions.

Table 2: Expected Products from Reactions of 2,4,5-Tribromopyrimidine with Oxygen and Sulfur Nucleophiles

| Nucleophile | Reagent Example | Expected Major Product(s) |

| Oxygen Nucleophile | Sodium Methoxide (NaOMe) | 2,5-Dibromo-4-methoxypyrimidine and/or 4,5-Dibromo-2-methoxypyrimidine |

| Sulfur Nucleophile | Sodium Thiophenoxide (NaSPh) | 2,5-Dibromo-4-(phenylthio)pyrimidine and/or 4,5-Dibromo-2-(phenylthio)pyrimidine |

The formation of mono-substituted products is depicted, assuming controlled reaction conditions. Further substitution is possible with excess nucleophile.

Organometallic Cross-Coupling Reactions and Derived Methodologies

2,4,5-Tribromopyrimidine is a valuable building block in organometallic cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br bonds can be exploited for sequential and site-selective functionalization.

The Suzuki-Miyaura coupling reaction is a powerful method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. nih.govmdpi.com Halogenated pyrimidines are effective substrates for this reaction. adichemistry.com The reactivity of the C-Br bonds in 2,4,5-tribromopyrimidine towards Suzuki-Miyaura coupling is expected to follow the order C4 > C2 > C5. This selectivity is influenced by the electronic environment of each position.

A study on the Suzuki-Miyaura reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids demonstrated that the order of substitution could be controlled, leading to mono-, di-, and tri-arylated products. organic-chemistry.org A similar regioselective approach can be envisioned for 2,4,5-tribromopyrimidine, allowing for the stepwise introduction of different aryl or heteroaryl groups. The choice of palladium catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and selectivity. adichemistry.com

Table 3: Representative Suzuki-Miyaura Coupling of a Halogenated Pyrimidine

| Halogenated Pyrimidine | Boronic Acid | Catalyst | Base | Solvent | Product | Yield | Reference |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-(biphenyl-4-yl)-4,6-dichloropyrimidine | 60% | nih.gov |

This table illustrates a typical Suzuki-Miyaura coupling on a related dichloropyrimidine, providing a model for the expected reactivity of 2,4,5-tribromopyrimidine.

Organozinc reagents are valuable intermediates in organic synthesis, particularly in Negishi cross-coupling reactions. nih.gov These reagents can be prepared from organic halides through oxidative addition of zinc metal or via transmetalation. The direct insertion of zinc into a C-Br bond of 2,4,5-tribromopyrimidine would generate a pyrimidinylzinc reagent. The preparation of such reagents often requires activated zinc, such as Rieke zinc, and can be facilitated by additives. nih.gov

The resulting pyrimidinylzinc species can then be used in Negishi coupling reactions with various organic halides, catalyzed by palladium or nickel complexes. This methodology allows for the formation of C-C bonds with a high degree of functional group tolerance. The regioselective formation of the organozinc reagent is crucial for subsequent selective coupling reactions. It is anticipated that the most reactive C-Br bond (likely at the C4 position) would preferentially undergo oxidative addition with zinc. The development of solid, moderately air-stable 2-pyridylzinc reagents has demonstrated the potential for creating more user-friendly organozinc compounds for cross-coupling reactions. wisc.edu

Grignard reagents, formed by the reaction of organic halides with magnesium metal, are powerful nucleophiles used for forming carbon-carbon bonds. organic-chemistry.org The preparation of a Grignard reagent from 2,4,5-tribromopyrimidine would involve the insertion of magnesium into one of the C-Br bonds. The formation of Grignard reagents from aryl halides is a well-established process, typically carried out in an ether solvent like THF or diethyl ether. mnstate.edu

The reactivity of the C-Br bonds towards magnesium insertion is expected to be C4 > C2 > C5. By carefully controlling the reaction conditions, it may be possible to form the mono-Grignard reagent regioselectively. This pyrimidinyl Grignard reagent can then react with a wide range of electrophiles, such as aldehydes, ketones, esters, and nitriles, to introduce various functional groups onto the pyrimidine ring. The use of halogen-metal exchange reactions provides an alternative route to such organomagnesium species, which can be particularly useful for preparing polyfunctional reagents.

Photoredox Catalysis in 2,4,5-Tribromopyrimidine Transformations

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for the functionalization of organic molecules, including halogenated heterocycles. This approach utilizes a photocatalyst that, upon absorption of light, can initiate single-electron transfer (SET) processes, leading to the formation of highly reactive radical intermediates. In the context of 2,4,5-tribromopyrimidine, photoredox catalysis offers pathways for selective C-Br bond cleavage and subsequent functionalization under mild reaction conditions.

Reductive dehalogenation is a fundamental transformation that can be effectively achieved using photoredox catalysis. For polyhalogenated substrates like 2,4,5-tribromopyrimidine, this strategy can be employed to selectively remove one or more bromine atoms. The general mechanism involves the excitation of a photocatalyst, typically a ruthenium or iridium complex, by visible light. The excited photocatalyst then reduces the bromopyrimidine substrate via a single-electron transfer, generating a radical anion. This intermediate readily undergoes fragmentation, cleaving a C-Br bond to form a pyrimidyl radical and a bromide anion. The pyrimidyl radical is then quenched by a hydrogen atom donor to yield the dehalogenated product.

Commonly employed hydrogen atom donors in these reactions include Hantzsch esters, formic acid, and silanes. The choice of photocatalyst, sacrificial electron donor, and hydrogen atom source can influence the efficiency and selectivity of the dehalogenation process. While specific studies on the photoredox-mediated reductive dehalogenation of 2,4,5-tribromopyrimidine are not extensively documented, the general principles established for other polyhalogenated aromatics and heteroaromatics are applicable.

Table 1: Representative Conditions for Photocatalytic Reductive Dehalogenation of Aryl Halides

| Entry | Photocatalyst | Sacrificial Donor | Hydrogen Atom Donor | Solvent | Light Source |

| 1 | Ru(bpy)₃Cl₂ | i-Pr₂NEt | Hantzsch Ester | CH₃CN | Blue LEDs |

| 2 | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Ascorbic Acid | Isopropanol | DMSO | White LEDs |

| 3 | Eosin Y | Triethylamine | Formic Acid | Acetonitrile (B52724) | Green LEDs |

This table presents generalized conditions for the photoredox-catalyzed reductive dehalogenation of aryl halides and serves as a reference for potential application to 2,4,5-tribromopyrimidine.

The presence of three C-Br bonds with different electronic environments in 2,4,5-tribromopyrimidine opens up the possibility of chromoselective, or site-selective, bond activation. The reactivity of the bromine atoms is influenced by their position on the pyrimidine ring. The C4 and C6 (equivalent to C2 in this context) positions are generally more electron-deficient due to the proximity of the nitrogen atoms, making the C-Br bonds at these positions more susceptible to nucleophilic attack and reduction. The C5 position is less activated.

This differential reactivity can be exploited for sequential substitution reactions. For instance, under carefully controlled photoredox conditions, it may be possible to selectively cleave one C-Br bond over the others. By tuning the photocatalyst, solvent, and additives, a degree of selectivity can be achieved, allowing for the stepwise introduction of different functional groups. While not explicitly demonstrated for 2,4,5-tribromopyrimidine under photoredox conditions, sequential cross-coupling reactions on polychloropyrimidines provide a strong precedent for this type of selective functionalization.

Table 2: Predicted Reactivity Order for Sequential Substitution of 2,4,5-Tribromopyrimidine

| Position | Relative Reactivity | Rationale | Potential Transformation |

| C4 | Highest | Most electron-deficient position, adjacent to two nitrogen atoms. | Initial reductive dehalogenation or cross-coupling. |

| C2 | High | Electron-deficient, adjacent to two nitrogen atoms. | Subsequent functionalization after C4. |

| C5 | Lowest | Less activated position, influenced to a lesser extent by the ring nitrogens. | Functionalization under more forcing conditions. |

This table is a predictive model based on the electronic properties of the pyrimidine ring and established principles of reactivity in related polyhalogenated heterocycles.

Radical Mechanisms and Processes in Bromopyrimidine Chemistry

Radical reactions offer a complementary approach to the functionalization of bromopyrimidines. The C-Br bonds in 2,4,5-tribromopyrimidine can serve as precursors to pyrimidyl radicals through homolytic cleavage, which can be initiated by heat, light, or a radical initiator. These radical intermediates can then participate in a variety of transformations, including addition to alkenes and alkynes, and hydrogen atom abstraction.

A common method for generating radicals from brominated compounds is the use of radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in the presence of a hydrogen donor like tributyltin hydride or a silane. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.

Initiation: The initiator decomposes to form radicals.

Propagation: A radical abstracts a bromine atom from 2,4,5-tribromopyrimidine to generate a pyrimidyl radical. This radical can then react with another molecule (e.g., an alkene) to form a new C-C bond and a new radical, which continues the chain.

Termination: Two radicals combine to form a stable molecule, terminating the chain reaction.

Furthermore, reagents like N-bromosuccinimide (NBS) can be used in radical bromination reactions, often initiated by light or a radical initiator. While this is typically used to introduce bromine atoms, the reverse process, radical-mediated debromination, can also be envisaged under appropriate conditions.

Structure-Reactivity Relationships in Polybrominated Pyrimidine Systems

The reactivity of 2,4,5-tribromopyrimidine is intrinsically linked to its electronic structure. The pyrimidine ring is an electron-deficient (π-deficient) heteroaromatic system due to the presence of two electronegative nitrogen atoms. This electron deficiency is further enhanced by the inductive effect of the three bromine atoms. As a result, the pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr) and reduction.

The positions of the bromine atoms play a crucial role in determining the site of reaction. The C4 (and C2) position is the most electron-deficient and therefore the most activated towards nucleophilic attack. The C5 position is less electron-deficient. This hierarchy of reactivity allows for a degree of regioselectivity in substitution reactions.

Table 3: Summary of Structure-Reactivity Relationships in 2,4,5-Tribromopyrimidine

| Structural Feature | Influence on Reactivity |

| Electron-deficient pyrimidine ring | Activation towards nucleophilic attack and reduction. |

| Three bromine substituents | Further increase in electrophilicity of the ring; provide sites for substitution and radical formation. |

| Positional electronics (C4/C2 vs. C5) | C4 and C2 are more reactive towards nucleophiles and likely have lower C-Br BDEs. |

| Steric hindrance | May influence the approach of bulky reagents, although this is generally less of a factor than electronic effects. |

Derivatization and Functionalization Strategies for 2,4,5 Tribromopyrimidine

Regioselective Derivatization of Polybrominated Pyrimidine (B1678525) Scaffolds

The inherent electronic properties of the pyrimidine ring, coupled with the presence of multiple bromine atoms, govern the regioselectivity of nucleophilic aromatic substitution (SNAr) and cross-coupling reactions on 2,4,5-tribromopyrimidine. The carbon atoms at the C4 and C6 positions of the pyrimidine ring are generally more electron-deficient and thus more susceptible to nucleophilic attack than the C2 position. This heightened reactivity is attributed to the stabilizing effect of the two adjacent nitrogen atoms on the Meisenheimer intermediate formed during the substitution at these positions.

In the context of 2,4,5-tribromopyrimidine, the C4 and C2 positions are brominated, while the C5 position also bears a bromine substituent. The reactivity order for nucleophilic substitution is typically C4 > C2. The bromine at the C5 position is generally less reactive towards SNAr due to lower activation by the ring nitrogen atoms.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, also exhibit regioselectivity. Studies on dichloropyrimidines have shown that the C4 position is often more reactive than the C2 position. This preference can be exploited for the selective introduction of aryl or other organic fragments. For instance, in 2,4-dichloropyrimidines, Suzuki coupling often proceeds preferentially at the C4-position mdpi.com. While direct studies on 2,4,5-tribromopyrimidine are limited, it is anticipated that a similar reactivity pattern would be observed, allowing for selective functionalization at the C4-position under controlled conditions.

Introduction of Diverse Chemical Moieties and Ligands

The bromine atoms on the 2,4,5-tribromopyrimidine scaffold serve as versatile handles for the introduction of a wide range of chemical moieties and ligands through various chemical transformations. These substitutions are crucial for tuning the electronic, steric, and pharmacokinetic properties of the resulting molecules, which is of particular interest in drug discovery.

Commonly introduced functional groups include amines, ethers, and thioethers via nucleophilic aromatic substitution. For example, the reaction with primary or secondary amines can lead to the formation of aminopyrimidines, a common motif in biologically active compounds. Similarly, alkoxides and thiolates can displace the bromine atoms to yield the corresponding ethers and thioethers.

Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, enable the formation of carbon-carbon and carbon-nitrogen bonds, significantly expanding the chemical space accessible from 2,4,5-tribromopyrimidine. These reactions allow for the introduction of aryl, heteroaryl, alkynyl, and amino groups, respectively. The ability to introduce such a diversity of substituents makes 2,4,5-tribromopyrimidine a valuable building block for the synthesis of libraries of compounds for biological screening. For example, the synthesis of 2,4,5-trisubstituted pyrimidines as selective CDK9 inhibitors highlights the importance of introducing diverse functionalities to achieve desired biological activity nih.gov.

| Reaction Type | Reagent/Catalyst | Introduced Moiety |

| Nucleophilic Aromatic Substitution | Amines (R₂NH) | Amino groups (-NR₂) |

| Nucleophilic Aromatic Substitution | Alkoxides (RO⁻) | Ether groups (-OR) |

| Nucleophilic Aromatic Substitution | Thiolates (RS⁻) | Thioether groups (-SR) |

| Suzuki-Miyaura Coupling | Arylboronic acids / Pd catalyst | Aryl groups |

| Sonogashira Coupling | Terminal alkynes / Pd, Cu catalysts | Alkynyl groups |

| Buchwald-Hartwig Amination | Amines / Pd catalyst | Substituted amino groups |

Sequential Substitution and Multistep Synthetic Protocols

The differential reactivity of the bromine atoms at the C2, C4, and C5 positions of 2,4,5-tribromopyrimidine allows for the development of sequential and iterative cross-coupling reactions. This step-wise functionalization is a powerful strategy for the controlled synthesis of highly complex and unsymmetrically substituted pyrimidines.

A typical sequential protocol would involve the initial selective reaction at the most reactive position, C4, under mild conditions. Following this first substitution, the remaining bromine atoms can be targeted in subsequent steps by employing more forcing reaction conditions or different catalytic systems. This approach provides precise control over the final structure of the molecule. A review on sequential and iterative Pd-catalyzed cross-coupling reactions highlights strategies that can be applied to multi-halogenated heterocycles, enabling the controlled assembly of complex molecular architectures nih.gov.

For instance, a hypothetical sequential synthesis could begin with a Suzuki coupling at the C4 position. The resulting 4-aryl-2,5-dibromopyrimidine could then undergo a second cross-coupling reaction, for example, a Sonogashira coupling at the C2 or C5 position, by carefully selecting the catalyst and reaction conditions. Such multistep protocols are instrumental in building up molecular complexity from a relatively simple starting material.

Illustrative Sequential Functionalization Strategy:

Step 1: Selective C4-Arylation: 2,4,5-Tribromopyrimidine is reacted with an arylboronic acid under mild Suzuki coupling conditions to yield a 4-aryl-2,5-dibromopyrimidine.

Step 2: C2 or C5-Alkynylation: The resulting dibromo-intermediate is then subjected to Sonogashira coupling with a terminal alkyne to introduce an alkynyl group at either the C2 or C5 position, depending on the reaction conditions.

Step 3: Final Functionalization: The last remaining bromine atom can be substituted through another cross-coupling reaction or a nucleophilic substitution to complete the synthesis of a trisubstituted pyrimidine.

Generation of Pyrimidine-Based Heterocyclic Hybrids

The functionalized derivatives of 2,4,5-tribromopyrimidine can serve as key intermediates in the synthesis of fused heterocyclic systems. These pyrimidine-based heterocyclic hybrids are of significant interest due to their prevalence in a wide range of biologically active molecules and functional materials.

One common strategy involves the introduction of functional groups that can participate in intramolecular cyclization reactions. For example, a substituent with a nucleophilic center, such as an amino or hydroxyl group, can be introduced at one position, while a suitable electrophilic partner is present or subsequently introduced at an adjacent position. The subsequent intramolecular reaction leads to the formation of a new ring fused to the pyrimidine core.

An example of this approach is the synthesis of pyrimido[4,5-d]pyridazines. While not starting directly from 2,4,5-tribromopyrimidine, related pyrimidine derivatives can be functionalized to incorporate a side chain that can cyclize to form the fused pyridazine (B1198779) ring clockss.org. Similarly, the synthesis of pyrimido[4,5-d]pyrimidines can be achieved through the reaction of appropriately substituted pyrimidines with reagents like urea (B33335) or isocyanates nih.govresearchgate.netresearchgate.net. These strategies underscore the utility of functionalized pyrimidines as precursors to more complex heterocyclic systems.

| Fused Heterocyclic System | Synthetic Strategy |

| Pyrimido[4,5-d]pyridazine | Intramolecular cyclization of a functionalized pyrimidine precursor. |

| Pyrimido[4,5-d]pyrimidine | Reaction of aminopyrimidines with urea, isocyanates, or other suitable reagents. |

| Thienopyrimidines | Cyclization of pyrimidines bearing appropriate sulfur-containing side chains. |

| Furopyrimidines | Intramolecular cyclization involving oxygen nucleophiles on the pyrimidine scaffold. |

Applications in Advanced Organic Synthesis

2,4,5-Tribromopyrimidine as a Versatile Synthetic Building Block

The synthetic utility of 2,4,5-Tribromopyrimidine is rooted in the differential reactivity of its three carbon-bromine bonds. The bromine atoms at the 2- and 4-positions are significantly more susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions than the bromine atom at the 5-position. This reactivity difference allows for controlled, stepwise modifications of the pyrimidine (B1678525) core.

A primary application of this compound is as a precursor for other valuable synthetic intermediates. For instance, 2,4,5-Tribromopyrimidine can be converted into 2,4,5-trifluoropyrimidine. google.com This fluorinated analog is a crucial starting material for the synthesis of 5-fluorouracil, a widely used anti-cancer agent. google.com The process involves the exchange of bromine atoms for fluorine, a transformation that is notably difficult to achieve at the 5-position, highlighting the unique chemical properties of this scaffold. google.com

The true versatility of 2,4,5-Tribromopyrimidine is showcased in modern cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-nitrogen bonds. wikipedia.org These reactions, often catalyzed by palladium complexes, are fundamental to modern drug discovery and materials science. organic-chemistry.org Key examples of such transformations involving halogenated pyrimidines include:

Suzuki-Miyaura Coupling: This reaction pairs the halo-pyrimidine with an organoboron compound (like a boronic acid) to form a C-C bond. illinois.edu The differential reactivity of the C-Br bonds in 2,4,5-Tribromopyrimidine would allow for selective arylation or vinylation.

Sonogashira Coupling: This involves the coupling of a terminal alkyne with the halo-pyrimidine, creating a C(sp)-C(sp2) bond, which is useful for building rigid molecular structures. organic-chemistry.orglibretexts.orgwikipedia.org

Buchwald-Hartwig Amination: This powerful method forms a C-N bond by coupling the halo-pyrimidine with an amine. wikipedia.orglibretexts.org This is a cornerstone for synthesizing many nitrogen-containing heterocyclic drugs. researchgate.net

The ability to perform these reactions selectively at the 2- and 4-positions, while leaving the 5-bromo substituent intact for subsequent transformations, makes 2,4,5-Tribromopyrimidine a highly valuable and versatile building block in multistep syntheses. nih.govrsc.org

Table 1: Common Cross-Coupling Reactions Utilizing Halogenated Pyrimidine Scaffolds

| Reaction Name | Reactants | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide + Boronic Acid/Ester | C-C | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |

| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkyne | C-C (sp²-sp) | Pd(PPh₃)₂Cl₂, CuI, Amine Base |

| Buchwald-Hartwig Amination | Aryl/Vinyl Halide + Amine | C-N | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) |

Synthesis of Complex Heterocyclic Architectures

The stepwise and regioselective functionalization of 2,4,5-Tribromopyrimidine provides an elegant pathway to complex heterocyclic structures, particularly fused ring systems which are prevalent in pharmacologically active compounds. derpharmachemica.comduq.edu By leveraging the differential reactivity of the bromine atoms, chemists can introduce a variety of substituents and then induce cyclization reactions to build new rings onto the pyrimidine core.

For example, a common strategy involves an initial cross-coupling reaction at the most reactive positions (C2 or C4), followed by a second coupling or a nucleophilic substitution at the other activated position. The less reactive C5-Br bond can then be used as a handle for a final transformation or cyclization step. This approach allows for the controlled assembly of trisubstituted pyrimidines with distinct functionalities at each of the 2, 4, and 5 positions. rsc.org

This methodology is instrumental in creating libraries of compounds for drug discovery. Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, thiazolo[4,5-d]pyrimidines, and pyrimido[5,4-b]indoles, are known to possess a wide range of biological activities, including anticancer and anti-inflammatory properties. derpharmachemica.comresearchgate.netrsc.org The synthesis of these complex scaffolds often relies on the precise and predictable reactivity offered by polyhalogenated pyrimidine precursors like 2,4,5-Tribromopyrimidine.

Table 2: Examples of Fused Heterocyclic Systems Derived from Pyrimidine Precursors

| Fused Ring System | Potential Biological Activity | Synthetic Approach |

|---|---|---|

| Pyrido[2,3-d]pyrimidines | Anticancer, Kinase Inhibition | Intramolecular cyclization following C-N and C-C bond formations on the pyrimidine ring. rsc.org |

| Thiazolo[4,5-d]pyrimidines | Antifungal, Antimicrobial | Condensation reactions involving an amino-pyrimidine precursor. researchgate.net |

| Pyrimido[5,4-b]indoles | Antiangiogenic, Cytotoxic | Cyclization strategies involving substituted anilines and functionalized pyrimidines. duq.edu |

Role in Cascade and Multicomponent Reactions for Scaffold Assembly

Cascade reactions (also known as domino reactions) and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. These processes are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple starting materials. researchgate.net

While specific examples detailing the use of 2,4,5-Tribromopyrimidine in MCRs are not extensively documented in readily available literature, the principles of its reactivity make it a prime candidate for such transformations. The presence of multiple electrophilic centers allows for a sequence of reactions to occur in one pot. For instance, a palladium-catalyzed cascade reaction could be envisioned where a single starting material couples with different positions of the tribrominated pyrimidine core in a defined sequence to assemble a complex scaffold. researchgate.net

A hypothetical MCR could involve the reaction of 2,4,5-Tribromopyrimidine with two other components in a single pot. For example, a reaction with an amine and a terminal alkyne under palladium/copper catalysis could potentially lead to a highly substituted pyrimidine via sequential Buchwald-Hartwig and Sonogashira couplings. The development of such reactions using 2,4,5-Tribromopyrimidine as a central scaffold would represent a significant advance in synthetic efficiency for creating diverse molecular libraries. The synthesis of pyrido[2,3-d]pyrimidines has been achieved via a cascade process involving imination, Buchwald-Hartwig coupling, and cycloaddition, demonstrating the power of this approach for building fused pyrimidine systems. rsc.org

Role in Medicinal Chemistry Research As a Synthetic Building Block/scaffold

2,4,5-Tribromopyrimidine as a Precursor for Biologically Relevant Pyrimidine (B1678525) Scaffolds

The 2,4,5-tribromopyrimidine scaffold is a cornerstone for the synthesis of a multitude of biologically active molecules. The bromine atoms can be selectively replaced through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, and nucleophilic aromatic substitution (SNAr) reactions. This functionalization allows for the introduction of diverse aryl, heteroaryl, and amino groups, leading to the generation of potent and selective inhibitors for various therapeutic targets.

For instance, the pyrimidine core is central to the development of:

Anticancer Agents: Many pyrimidine derivatives exhibit potent anticancer activity by targeting key enzymes involved in cell proliferation and survival, such as protein kinases. nih.govmdpi.com The 2,4,5-trisubstituted pyrimidine framework has been successfully employed to develop tubulin polymerization inhibitors, which are crucial for arresting the cell cycle in cancer cells. nih.gov

Antiviral Compounds: Pyrimidine analogs are integral to antiviral therapies, including those targeting HIV. nih.gov By modifying the substituents on the pyrimidine ring, researchers can design molecules that interfere with viral replication processes.

Antimalarial Drugs: The pyrimidine scaffold is found in several antimalarial agents. Novel 2,4,5-trisubstituted pyrimidines have been identified as potent dual inhibitors of plasmodial kinases PfGSK3 and PfPK6, which are essential for the parasite's survival. nih.gov

The ability to build complex, three-dimensional structures from the flat, aromatic 2,4,5-tribromopyrimidine core makes it an invaluable precursor in the quest for new therapeutic agents.

Rational Design and Synthesis of Pyrimidine-Based Molecular Libraries

The distinct chemical environment of each bromine atom on the 2,4,5-tribromopyrimidine ring allows for a rational and stepwise approach to building molecular libraries. The bromine at the C4 position is generally the most reactive towards nucleophilic substitution and Suzuki coupling, followed by the C2 and then the C5 positions. This predictable reactivity is exploited to create large collections of related compounds where specific regions of the molecule are systematically varied.

A typical strategy for library synthesis involves:

Selective reaction at the C4 position: An initial Suzuki coupling or amination reaction is performed to introduce a desired chemical group at the most reactive C4 position.

Substitution at the C2 position: Under slightly different reaction conditions, a second, distinct functional group can be introduced at the C2 position.

Modification at the C5 position: Finally, the least reactive C5 bromine can be substituted to complete the synthesis of a 2,4,5-trisubstituted pyrimidine.

This combinatorial approach allows for the rapid generation of hundreds or thousands of unique compounds from a single starting material. These libraries are then screened against biological targets to identify "hit" compounds with desired activity, which can be further optimized.

| Step | Position | Reaction Type | Example Reagent Class | Resulting Diversity |

|---|---|---|---|---|

| 1 | C4 | Suzuki Coupling | Arylboronic Acids | Varied aryl groups (phenyl, pyridyl, etc.) |

| 2 | C2 | Buchwald-Hartwig Amination | Primary/Secondary Amines | Diverse amino substituents |

| 3 | C5 | Suzuki Coupling | Heteroarylboronic Acids | Varied heteroaryl groups (thiophenyl, furanyl, etc.) |

Chemical Probes and Ligand Discovery based on Pyrimidine Core Structures

Derivatives synthesized from 2,4,5-tribromopyrimidine are not only developed as potential drugs but also as chemical probes to study biological systems. These probes are essential tools for target identification and validation.

A notable example is the development of fluorescent probes for monitoring cell viability. rsc.orgnih.govresearchgate.net Researchers have synthesized a series of 2,4,5-triaminopyrimidines which can be derived from the tribromo- precursor through sequential amination reactions. These compounds exhibit unique photophysical properties, including environment-sensitive fluorescence. rsc.orgnih.gov Studies have shown that these fluorescent molecules can discriminate between live and dead cells by specifically accumulating inside dead cells and interacting with dsDNA. rsc.orgnih.gov Because these probes emit light in the blue region of the spectrum, they are particularly useful for multi-color imaging experiments where green and red fluorescent markers are already in use. rsc.orgnih.gov

The pyrimidine scaffold's ability to be functionalized with fluorophores, affinity tags, or reactive groups makes it a powerful platform for designing chemical probes to explore complex biological processes and discover new ligands for therapeutic targets.

Structure-Activity Relationship (SAR) Studies of Pyrimidine Derivatives (Focused on Chemical Modulation)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific chemical features of a molecule influence its biological activity. The 2,4,5-tribromopyrimidine scaffold is exceptionally well-suited for SAR studies because it allows for precise, independent modification at three different positions. By systematically altering the substituents at the C2, C4, and C5 positions and measuring the corresponding changes in potency, selectivity, and other pharmacological properties, chemists can build a detailed understanding of the molecular interactions between the compound and its biological target.

Key findings from SAR studies on 2,4,5-trisubstituted pyrimidines include:

Tubulin Polymerization Inhibitors: In a series of anticancer compounds, an indole-aryl-substituted aminopyrimidine was identified as a potent inhibitor of tubulin polymerization (IC₅₀ = 0.79 µM). nih.gov The SAR study revealed that the nature and position of substituents on the pyrimidine core were critical for high antiproliferative activity against various cancer cell lines. nih.gov

Antimalarial Kinase Inhibitors: In the development of dual inhibitors for the plasmodial kinases PfGSK3 and PfPK6, SAR studies showed that the C5 position could be productively modified to modulate kinase activity. nih.gov It was found that the PfGSK3 active site poorly tolerates alkyl groups at this position but prefers halogens like chloro and bromo. Conversely, both alkyl groups and halogens at the C5 position enhanced potency against PfPK6, demonstrating how subtle chemical changes can influence selectivity. nih.gov

| Biological Target | Parent Compound/Scaffold | Modification at C2, C4, C5 | Impact on Activity | Reference Compound (IC₅₀/EC₅₀) |

|---|---|---|---|---|

| Tubulin Polymerization | 2,4,5-substituted pyrimidine | Indole-aryl-amino group at C2/C4 | High antiproliferative activity | Compound 4k (IC₅₀ = 0.79 µM) nih.gov |

| Plasmodial Kinase (PfGSK3) | 2,4,5-trisubstituted pyrimidine | Halogen (Cl, Br) at C5 | Increased potency | IKK16 Analogue nih.gov |

| Plasmodial Kinase (PfPK6) | 2,4,5-trisubstituted pyrimidine | Alkyl or Halogen at C5 | Enhanced potency | Compound 18j nih.gov |

| HIV-1 and HIV-2 | 4-Amino-6-aryl-pyrimidin-2-one | Aryl groups at C5 and C6 via Suzuki coupling | Moderate antiviral activity | Compound 29 (EC₅₀ > 1.63 µM) nih.gov |

These detailed SAR studies, enabled by the synthetic flexibility of the 2,4,5-tribromopyrimidine core, are crucial for optimizing lead compounds into clinical candidates with improved efficacy and safety profiles.

Applications in Materials Science Research

2,4,5-Tribromopyrimidine in the Synthesis of Conjugated Polymers and Frameworks

While direct literature on the use of 2,4,5-tribromopyrimidine is specialized, its structure is highly suitable for synthesizing advanced polymers. The bromine atoms act as leaving groups in transition-metal-catalyzed polycondensation reactions, such as Suzuki, Stille, and Heck couplings, which are foundational methods for creating conjugated polymers. wiley-vch.de These reactions allow for the step-wise and controlled formation of carbon-carbon bonds between aromatic units, leading to extended π-conjugated systems.

The synthesis of donor-acceptor (D-A) type copolymers, a key class of materials in organic electronics, often relies on monomers with electron-withdrawing and electron-donating characteristics. rsc.orgmdpi.com The electron-deficient pyrimidine (B1678525) ring makes 2,4,5-tribromopyrimidine an excellent candidate for the "acceptor" component in such polymers. By reacting it with various electron-rich "donor" comonomers, researchers can create polymers with tailored electronic and optical properties.

Furthermore, the trifunctional nature of 2,4,5-tribromopyrimidine allows for the creation of branched or cross-linked polymers and two-dimensional (2D) or three-dimensional (3D) Covalent Organic Frameworks (COFs). COFs are crystalline porous polymers with ordered structures, and their synthesis often involves the reaction of multitopic building blocks, such as halogenated aromatics. The geometry of 2,4,5-tribromopyrimidine could be leveraged to form specific network topologies for applications in gas storage, separation, and catalysis.

Development of Pyrimidine-Containing Organic Electronic Materials

The pyrimidine core is a critical component in many high-performance organic electronic materials due to its electron-deficient nature. This property is essential for creating materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPV), and organic field-effect transistors (OFETs). Aromatic heterocyclic compounds containing C=N bonds, like pyrimidine, are frequently used as acceptors to build polymers with specific energy band gaps and photoelectric properties. mdpi.com

In the field of OLEDs, pyrimidine derivatives are used to construct emitters that exhibit Thermally Activated Delayed Fluorescence (TADF). These materials can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies. The incorporation of an electron-accepting pyrimidine unit helps to reduce the energy gap between the lowest singlet (S1) and triplet (T1) states, a key requirement for efficient TADF.

Research into pyrimidine-based conjugated polymers has yielded materials with significant potential for various electronic applications. The ability to modify the polymer backbone by selecting different donor and acceptor units allows for fine-tuning of the final material's properties.

| Polymer Type | Application Area | Key Properties |

| Donor-Acceptor Copolymers | Electrochromism, OPV | Tunable optical band gaps, wide absorption spectra, distinct redox peaks. mdpi.com |

| BODIPY-Based Conjugated Polymers | OFETs, Perovskite Solar Cells | High hole mobility (up to 0.17 cm⁻² V⁻¹ s⁻¹), tunable HOMO/LUMO levels. mdpi.com |

Integration into Energy Storage Systems (e.g., Organic Polymer Cathodes for Batteries)

Organic electrode materials, particularly redox-active polymers, are emerging as a sustainable alternative to traditional inorganic materials in batteries. These polymers offer advantages such as structural flexibility and the potential for fast charging. The development of p-type organic polymers for use as cathodes in dual-ion batteries (DIBs) is an area of active research. rsc.org

In this context, polymers incorporating electron-deficient units are desirable. A polymer synthesized from a monomer like 2,4,5-tribromopyrimidine would feature a high density of electron-poor pyrimidine rings along its backbone. This structure would be well-suited to act as a stable host for charge-carrying anions (e.g., PF6⁻) during the battery's charge-discharge cycle. A p-type organic polymer cathode called poly[bicarbazole-alt-dihydrophenazine], P(BCz4PZ), has been shown to stably store PF6⁻ anions, delivering a theoretical specific capacity of approximately 155 mAh g⁻¹. rsc.org This demonstrates the principle of using polymer backbones for anion storage, a role for which pyrimidine-based polymers would be suitable candidates. The insolubility of such polymers in the electrolyte is a key advantage, contributing to long cycle life and stability.

Pyrimidine Derivatives in Functional Nanomaterials Research

The versatility of the pyrimidine scaffold extends to the development of functional nanomaterials, including fluorescent probes for biological imaging and DNA analytics. rsc.orgnih.gov These applications leverage the unique photophysical properties that can be engineered into pyrimidine derivatives.

A notable example involves a series of 2,4,5-triaminopyrimidine derivatives that function as fluorescent probes to distinguish between live and dead cells. rsc.orgrsc.org These molecules, which can be synthesized from pyrimidine precursors, exhibit environment-sensitive emission and are the first examples of fluorescent nucleobase analogues (FNAs) capable of monitoring cell viability. rsc.org They specifically accumulate in dead cells and interact with double-stranded DNA, emitting a bright blue fluorescence. rsc.orgrsc.org This is particularly useful for multicolor imaging experiments, as many common viability dyes emit in the green or red part of the spectrum. rsc.orgresearchgate.net

In another area, pyrimidine C-nucleosides have been developed as fluorescent DNA base surrogates. nih.gov For instance, a 2,4-diaminopyrimidine (B92962) C-nucleoside can be incorporated into synthetic DNA strands. These artificial bases act as fluorescent reporters, with properties like a large Stokes' shift and significant fluorescence quantum yields (around 12% in a double-stranded DNA environment), making them valuable tools for DNA analytics and imaging. nih.gov The synthesis of these complex molecules often relies on multi-step processes starting from simpler, functionalized pyrimidine building blocks. nih.gov

| Pyrimidine Derivative | Application | Key Finding |

| N⁴-substituted 2,4,5-triaminopyrimidines | Cell Viability Probes | Discriminate between live and dead cells by accumulating in dead cells and emitting blue fluorescence. rsc.orgrsc.org |

| 2,4-diaminopyrimidine C-nucleoside | Fluorescent DNA Base Surrogate | Acts as an artificial DNA base with a fluorescence quantum yield of ~12% within a DNA duplex. nih.gov |

Advanced Spectroscopic and Analytical Methodologies for 2,4,5 Tribromopyrimidine Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for verifying the structure of pyrimidine (B1678525) derivatives like 2,4,5-Tribromopyrimidine. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) provide a complete picture of the molecule's atomic connectivity.

For 2,4,5-Tribromopyrimidine, the ¹H NMR spectrum is expected to be relatively simple, showing a single signal corresponding to the lone proton at the C-6 position. The chemical shift of this proton would be significantly downfield due to the deshielding effects of the adjacent electronegative nitrogen atoms in the pyrimidine ring.

The ¹³C NMR spectrum provides information on the carbon skeleton. For 2,4,5-Tribromopyrimidine, four distinct signals are expected, one for each unique carbon atom in the pyrimidine ring (C-2, C-4, C-5, and C-6). The chemical shifts of the carbons directly bonded to bromine atoms (C-2, C-4, C-5) are influenced by the heavy atom effect of bromine. The specific chemical shifts can be predicted based on empirical data from related brominated pyrimidines and computational models.

Table 1: Predicted NMR Spectral Data for 2,4,5-Tribromopyrimidine

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | H-6 | ~8.5 - 9.0 | Singlet (s) | The sole proton on the pyrimidine ring. |

| ¹³C | C-2 | Variable | Singlet | Carbon attached to bromine and between two nitrogen atoms. |

| ¹³C | C-4 | Variable | Singlet | Carbon attached to bromine. |

| ¹³C | C-5 | Variable | Singlet | Carbon attached to bromine; signal may be broadened by scalar relaxation. |

| ¹³C | C-6 | Variable | Singlet | Carbon attached to the H-6 proton. |

A notable phenomenon in the NMR spectroscopy of halogenated compounds is scalar relaxation of the second kind. This effect is particularly relevant for nuclei coupled to quadrupolar nuclei, such as bromine (⁷⁹Br and ⁸¹Br), which have a spin quantum number greater than 1/2.

When a ¹³C nucleus is directly bonded to a bromine atom, as are C-2, C-4, and C-5 in 2,4,5-Tribromopyrimidine, its NMR signal can be affected. The bromine nucleus undergoes rapid quadrupole-induced transitions between its spin states. This rapid relaxation of the bromine nucleus creates a fluctuating local magnetic field experienced by the attached carbon. This fluctuation provides an efficient relaxation pathway for the carbon nucleus, leading to a significant broadening of its resonance line in the ¹³C NMR spectrum. This line broadening can sometimes be so extensive that the signal becomes difficult to distinguish from the baseline noise, which is a key diagnostic feature for carbons directly attached to bromine or other quadrupolar halogens.

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is critical for the analysis of halogenated compounds like 2,4,5-Tribromopyrimidine. One of the most distinctive features of bromine in mass spectrometry is its isotopic distribution. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). libretexts.orgcsbsju.edu

This 1:1 isotopic ratio creates a highly characteristic pattern in the mass spectrum for any bromine-containing fragment. For a molecule containing three bromine atoms, the molecular ion will appear as a cluster of peaks (M, M+2, M+4, M+6) corresponding to the different combinations of ⁷⁹Br and ⁸¹Br isotopes. The relative intensities of these peaks follow a binomial distribution, resulting in an approximate 1:3:3:1 ratio. chromatographyonline.com The observation of this unique isotopic cluster is strong evidence for the presence of three bromine atoms in the molecule.

HRMS provides the ability to measure the m/z value to several decimal places, allowing for the calculation of the exact mass and the determination of the elemental formula. This high accuracy helps to distinguish 2,4,5-Tribromopyrimidine from other compounds that may have the same nominal mass.

Table 2: Theoretical Isotopic Pattern for the Molecular Ion of 2,4,5-Tribromopyrimidine (C₄HBr₃N₂)

| Isotopic Composition | Relative Mass (m/z) | Theoretical Relative Intensity (%) |

|---|---|---|

| C₄H(⁷⁹Br)₃N₂ | M | ~25% (1) |

| C₄H(⁷⁹Br)₂(⁸¹Br)₁N₂ | M+2 | ~75% (3) |

| C₄H(⁷⁹Br)₁(⁸¹Br)₂N₂ | M+4 | ~75% (3) |

| C₄H(⁸¹Br)₃N₂ | M+6 | ~25% (1) |

Mass Spectrometry Imaging (MSI) is a sophisticated technique that visualizes the spatial distribution of chemical species within a sample, such as a biological tissue section, without the need for chemical labels. nih.govnih.gov This method combines the chemical specificity of mass spectrometry with the spatial information of microscopy.

For a compound like 2,4,5-Tribromopyrimidine, particularly in the context of pharmaceutical development, MSI can be used to map its distribution and that of its potential metabolites in tissues following administration. taylorfrancis.com Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Desorption Electrospray Ionization (DESI) are used to generate ions directly from the surface of a thin tissue slice. The sample is scanned in a grid pattern, and a full mass spectrum is acquired at each x-y coordinate. Software then reconstructs an image showing the intensity and location of the ion corresponding to 2,4,5-Tribromopyrimidine (identified by its specific m/z and isotopic pattern). This provides invaluable insights into drug absorption, distribution, and localization in target organs and tissues. researchgate.netresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Molecular Analysis

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic structure of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. The absorption of infrared radiation at specific frequencies corresponds to these vibrations, providing a "fingerprint" of the molecule's functional groups. For 2,4,5-Tribromopyrimidine, the IR spectrum would be expected to show characteristic absorption bands corresponding to:

Aromatic C-H stretching: Typically observed around 3000-3100 cm⁻¹.

C=N and C=C ring stretching: A series of bands in the 1400-1650 cm⁻¹ region, characteristic of the pyrimidine ring. researchgate.net

C-Br stretching: Found in the lower frequency (fingerprint) region, typically below 800 cm⁻¹.

The specific pattern of these absorptions provides structural confirmation and can be used for identification by comparison with spectral libraries.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyrimidine and its derivatives typically exhibit absorption bands in the UV region resulting from π→π* and n→π* electronic transitions. core.ac.uk The substitution of the pyrimidine ring with three bromine atoms is expected to influence these transitions. Halogen substituents often cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). The precise position and intensity of the absorption maxima (λ_max) in the UV-Vis spectrum of 2,4,5-Tribromopyrimidine are characteristic of its specific electronic structure.

X-ray Crystallography for Solid-State Structural Determination

Extensive searches of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield any specific X-ray crystallography data for the compound 2,4,5-Tribromopyrimidine. This indicates that the crystal structure of this particular molecule has likely not been determined or, if it has, the data is not publicly available in these major repositories.

Therefore, detailed information regarding its solid-state structure, such as the crystal system, space group, unit cell dimensions, and intermolecular interactions, remains uncharacterized and cannot be presented at this time.

Chemical Derivatization Techniques for Enhanced Analytical Detection

Chemical derivatization is a widely employed strategy in analytical chemistry to enhance the detectability of analytes by improving their chromatographic behavior and mass spectrometric ionization efficiency. However, a comprehensive review of scientific literature reveals a lack of specific, published methods for the chemical derivatization of 2,4,5-Tribromopyrimidine for the analytical techniques outlined below. The following sections, therefore, describe the general principles of these derivatization techniques and their potential applicability to a compound like 2,4,5-Tribromopyrimidine, while noting the absence of specific research on this molecule.

On-Tissue Chemical Derivatization in Imaging Studies

On-tissue chemical derivatization (OTCD) is a powerful technique in mass spectrometry imaging (MSI) that enhances the detection and spatial localization of molecules directly within tissue sections. nih.gov This method is particularly useful for analytes that exhibit poor ionization efficiency or are present at low concentrations. nih.gov The process typically involves the application of a derivatizing agent onto the tissue surface, which reacts with the target analyte to form a derivative with improved ionization characteristics. nih.gov

While OTCD has been successfully applied to various classes of molecules, there is no specific literature available detailing the on-tissue chemical derivatization of 2,4,5-Tribromopyrimidine. In principle, a derivatizing agent targeting the pyrimidine ring or a reaction involving the bromo-substituents could be envisioned. However, without experimental data, the feasibility, reaction conditions, and effectiveness of such an approach for 2,4,5-Tribromopyrimidine remain hypothetical.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For non-volatile or thermally labile compounds, chemical derivatization is essential to increase their volatility and thermal stability, making them amenable to GC-MS analysis. Common derivatization methods include silylation, acylation, and alkylation, which target active hydrogen atoms in functional groups like -OH, -NH, and -SH. nih.gov

In the case of 2,4,5-Tribromopyrimidine, the molecule is relatively non-polar and may be amenable to GC-MS analysis without derivatization. However, if derivatization were necessary to improve chromatographic properties or detection sensitivity, a reaction would likely need to target the pyrimidine ring itself, as there are no traditional functional groups for common derivatization reactions. There are currently no published studies describing a specific derivatization protocol for 2,4,5-Tribromopyrimidine for GC-MS analysis.

Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of a wide range of compounds in complex matrices. Chemical derivatization can be employed in LC-MS/MS to enhance the ionization efficiency of the analyte, thereby improving detection limits. nih.gov Derivatization can also be used to improve the chromatographic separation of isomers or to introduce a specific functional group that facilitates detection. nih.gov

For 2,4,5-Tribromopyrimidine, derivatization for LC-MS/MS would aim to introduce a readily ionizable group. A variety of derivatization reagents are available that react with different functional groups. A study comparing dansyl chloride, diazomethane, and p-bromophenacyl bromide for the derivatization of pyrimidine antitumor agents found that p-bromophenacyl bromide significantly enhanced their sensitivities in LC-MS/MS analysis. nih.gov While this provides a potential avenue for the derivatization of pyrimidine-containing compounds, specific methods for 2,4,5-Tribromopyrimidine have not been reported. The reactivity of the tribrominated pyrimidine ring to these or other derivatizing agents would need to be experimentally determined.

Computational and Theoretical Investigations of 2,4,5 Tribromopyrimidine

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. nih.govmdpi.com This method is employed to determine optimized molecular geometry, vibrational frequencies, and various electronic descriptors. For a molecule like 2,4,5-tribromopyrimidine, DFT calculations would provide a deep understanding of how the three bromine atoms influence the electronic landscape of the pyrimidine (B1678525) ring.

Key parameters that would be elucidated from DFT studies include:

Molecular Geometry: Calculations would predict bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional structure. The introduction of three bulky bromine atoms is expected to cause some distortion from a perfectly planar ring structure.

Electronic Distribution: Analysis of the molecular electrostatic potential (MEP) map would identify regions of positive and negative charge, indicating likely sites for electrophilic and nucleophilic attack. The electronegative nitrogen atoms and the electron-withdrawing bromine atoms would significantly shape this potential surface.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. mdpi.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. mdpi.com In 2,4,5-tribromopyrimidine, these orbitals would likely exhibit significant contributions from the p-orbitals of the bromine and nitrogen atoms.

Natural Bond Orbital (NBO) Analysis: This analysis would provide insights into charge delocalization and hyperconjugative interactions within the molecule, explaining the stability contributions from electron-donating and electron-withdrawing groups.

While specific data for 2,4,5-tribromopyrimidine is scarce, studies on similar molecules, such as 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylamino)-5-pyrimidine carboxaldehyde, demonstrate that DFT calculations at the B3LYP/6–311++G(d,p) level of theory provide reliable geometric and electronic data that align well with experimental findings.

Table 1: Illustrative DFT-Calculated Parameters for a Halogenated Pyrimidine Derivative (Note: This table is illustrative and shows the type of data obtained from DFT studies, as specific values for 2,4,5-Tribromopyrimidine are not available in the cited literature.)

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.1 Debye | Measures overall polarity of the molecule |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govmdpi.com For a relatively rigid molecule like 2,4,5-tribromopyrimidine, MD simulations are valuable for understanding its interactions with other molecules, such as solvents or biological macromolecules, rather than extensive conformational changes of the molecule itself. nih.gov

An MD simulation of 2,4,5-tribromopyrimidine in a solvent like water or an organic solvent would reveal:

Solvation Effects: How solvent molecules arrange around the solute and the energetic contributions of these interactions.

Intermolecular Interactions: The nature and dynamics of non-covalent interactions, such as halogen bonds, which are significant for brominated compounds. The bromine atoms on the pyrimidine ring can act as halogen bond donors, interacting with Lewis bases.

Transport Properties: Properties like the diffusion coefficient could be calculated, which is relevant for understanding its behavior in solution.

Conformational analysis for the 2,4,5-tribromopyrimidine ring itself would be limited due to its aromatic nature. However, if it were part of a larger, more flexible molecule, MD simulations would be crucial for exploring the accessible conformations and identifying the most stable ones, which is a key aspect in drug design and materials science. nih.gov

Predictive Modeling for Chemical Reactivity and Selectivity

Predictive models for chemical reactivity often leverage quantum mechanical calculations to forecast how a molecule will behave in a chemical reaction. For 2,4,5-tribromopyrimidine, these models can predict the most likely sites for substitution, addition, or other reactions.

Key aspects of reactivity prediction include:

Fukui Functions and Dual Descriptors: These are reactivity indices derived from DFT that help identify the most nucleophilic and electrophilic sites in a molecule. For 2,4,5-tribromopyrimidine, these calculations would likely indicate the carbon atom not substituted with bromine (C6) and the bromine-substituted carbons as potential sites for different types of reactions.

Activation Energy Calculations: By modeling the transition states of potential reaction pathways, computational methods can estimate the activation energy (Ea). optibrium.com A lower activation energy implies a faster reaction rate. This is particularly useful for predicting the regioselectivity of, for example, nucleophilic aromatic substitution reactions, determining which of the three bromine atoms is most likely to be replaced.

Modeling Reaction Mechanisms: Computational studies can map out the entire energy profile of a reaction, including intermediates and transition states, to provide a detailed mechanistic understanding that can be difficult to obtain experimentally.

These predictive models are essential in synthetic chemistry for designing efficient reaction pathways and avoiding unwanted side products. optibrium.com

Application of Machine Learning in Halogenated Compound Research

Machine learning (ML) is increasingly being used in chemistry to predict molecular properties and reactivity based on large datasets, bypassing the need for expensive quantum mechanical calculations for every new compound. nih.gov In the context of halogenated compounds, ML models can be trained to predict a wide range of properties.

Applications of ML in this area include:

Property Prediction: ML models can be trained on datasets of halogenated molecules to predict properties such as toxicity, solubility, and metabolic stability. nih.gov This is highly relevant in drug discovery, where early prediction of adverse properties can save significant time and resources.

Reactivity and Reaction Condition Prediction: Some ML models aim to predict the outcome or optimal conditions for chemical reactions. cam.ac.ukresearchgate.net For a reaction involving 2,4,5-tribromopyrimidine, an ML model could potentially predict the best catalyst, solvent, or temperature for a desired transformation, based on learning from thousands of similar published reactions. cam.ac.ukresearchgate.net

Spectra Prediction: Machine learning can also be used to predict spectroscopic data, such as NMR or mass spectra, which can aid in the identification and characterization of new compounds.

While these models are powerful, their accuracy is highly dependent on the quality and size of the training data. cam.ac.ukresearchgate.net The development of large, curated databases of chemical reactions and properties is crucial for the advancement of ML in chemical research.

In Silico Approaches in Pyrimidine Scaffold Design

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of many approved drugs. nano-ntp.comnih.gov In silico (computational) methods are vital in the design of new pyrimidine-based therapeutic agents. biotech-asia.org

Key in silico techniques in this context include:

Molecular Docking: This technique predicts the preferred orientation of a ligand (like a 2,4,5-tribromopyrimidine derivative) when bound to a biological target, such as a protein or enzyme. biotech-asia.orgresearchgate.net The docking score provides an estimate of the binding affinity, helping to prioritize which compounds to synthesize and test. researchgate.net

Pharmacophore Modeling: A pharmacophore model identifies the essential three-dimensional arrangement of functional groups necessary for biological activity. By using 2,4,5-tribromopyrimidine as a scaffold, chemists can design derivatives that match the pharmacophore of a specific target.

Virtual Screening: This involves using computational methods to screen large libraries of virtual compounds against a biological target to identify potential "hits." The 2,4,5-tribromopyrimidine core could be used as a starting point to generate a virtual library of derivatives for screening.

ADME/T Prediction: In silico models are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of drug candidates. mdpi.com Evaluating these properties computationally at an early stage is crucial for designing molecules with favorable drug-like characteristics.

Through these in silico approaches, the 2,4,5-tribromopyrimidine scaffold can be systematically modified and optimized to create novel compounds with desired biological activities.

Future Research Directions and Emerging Trends

Expanding Synthetic Diversity of 2,4,5-Tribromopyrimidine Derivatives

The core of future research on 2,4,5-tribromopyrimidine lies in leveraging its potential to create a vast array of new chemical entities. The three C-Br bonds can be selectively addressed through various organic reactions, allowing for the programmed introduction of different functional groups. This step-wise functionalization is key to building molecular complexity and generating derivatives with tailored properties.

Future work will likely focus on exploiting established and emerging cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations, to introduce aryl, heteroaryl, alkynyl, and amino substituents. The differential reactivity of the bromine atoms—with those at positions 4 and 6 being more susceptible to nucleophilic attack than the one at position 5—allows for regioselective modifications. This enables the creation of diverse libraries of 2,4,5-trisubstituted pyrimidines, which are scaffolds known to possess a wide range of biological activities, including anticancer and anti-inflammatory properties. nih.govresearchgate.net The development of such libraries is crucial for identifying new lead compounds in drug discovery. nih.gov

Table 1: Potential Synthetic Transformations for 2,4,5-Tribromopyrimidine This table is interactive. Click on the headers to sort.

| Reaction Type | Reagent/Catalyst System | Potential Functional Group Introduced |

|---|---|---|

| Suzuki Coupling | Aryl/heteroaryl boronic acid, Pd catalyst | Aryl, Heteroaryl |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | Primary/Secondary Amino |

| Stille Coupling | Organostannane, Pd catalyst | Alkyl, Aryl, Vinyl |

| Nucleophilic Aromatic Substitution | Alkoxide, Thiolate | Alkoxy, Thioether |

| Heck Coupling | Alkene, Pd catalyst | Alkenyl |

Development of Novel Catalytic Approaches for Selective Transformations

A significant trend in organic synthesis is the development of catalytic systems that offer high selectivity and efficiency. For 2,4,5-tribromopyrimidine, future research will focus on novel catalysts that can distinguish between the electronically distinct C-Br bonds. This would allow for the sequential and controlled substitution at the C4, C2, and C5 positions.

Photoredox catalysis is an emerging area with great potential. This technique uses light to drive chemical reactions and has been shown to enable the selective substitution of polyhalogenated heteroarenes. By tuning the wavelength of light and the photocatalyst, it may be possible to achieve chromoselective (wavelength-dependent) control over which bromine atom reacts, allowing for sequential and controlled functionalization in a one-pot reaction.

Furthermore, advancements in transition-metal catalysis, including the use of iron, nickel, and copper catalysts, offer more sustainable and cost-effective alternatives to traditional palladium-based systems. researchgate.net Developing catalysts with bespoke ligand spheres will be crucial to fine-tuning the reactivity and achieving unprecedented levels of regioselectivity in the transformation of 2,4,5-tribromopyrimidine.

Integration into Advanced Functional Materials and Nanotechnology

The unique electronic properties of the pyrimidine (B1678525) ring make its derivatives attractive candidates for use in advanced functional materials. nbinno.com Future research is expected to explore the incorporation of 2,4,5-tribromopyrimidine derivatives into materials for electronics and photonics.

In the field of Organic Light-Emitting Diodes (OLEDs), pyrimidine-based molecules are used as electron-transporting materials and emissive hosts. nbinno.comnih.gov By strategically derivatizing the 2,4,5-tribromopyrimidine core, it is possible to fine-tune the frontier molecular orbital levels (HOMO/LUMO) and the energy gap between singlet and triplet states. nih.gov The presence of heavy bromine atoms could also be exploited to enhance phosphorescence, a desirable property for high-efficiency OLED emitters.

In nanotechnology, the bromine atoms on the pyrimidine scaffold can participate in halogen bonding. This non-covalent interaction can be used to direct the self-assembly of molecules into highly ordered nanostructures, such as liquid crystals or organic nanotubes. These ordered assemblies could find applications in molecular electronics, sensing, and catalysis.

Table 2: Potential Applications in Materials Science This table is interactive. Click on the headers to sort.

| Application Area | Role of 2,4,5-Tribromopyrimidine Derivative | Key Property to be Engineered |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Emitter, Host, or Electron Transport Material | Electronic properties (HOMO/LUMO), Photoluminescence |

| Organic Photovoltaics (OPVs) | Donor or Acceptor Material | Light absorption, Charge carrier mobility |

| Molecular Sensors | Chemo-responsive Material | Selective binding, Signal transduction |

| Self-Assembling Nanomaterials | Building Block for Supramolecular Structures | Halogen bonding, π-π stacking |

Interdisciplinary Applications in Chemical Biology and Sustainable Chemistry

The versatility of the 2,4,5-tribromopyrimidine scaffold extends to interdisciplinary fields like chemical biology and sustainable chemistry.

Chemical Biology: Pyrimidine derivatives are integral to many biologically active compounds. orientjchem.orgnih.govnih.gov The 2,4,5-tribromopyrimidine core provides a platform for developing novel molecular probes to study biological processes or as scaffolds for new therapeutic agents. For instance, halogenated pyrimidines have been investigated as radiosensitizers in cancer therapy; they are incorporated into cellular DNA and enhance the cell-killing effects of radiation. nih.govnih.govosti.gov Future work could focus on developing tumor-targeting 2,4,5-tribromopyrimidine derivatives to improve the efficacy and reduce the side effects of radiotherapy.

Sustainable Chemistry: The principles of green chemistry are increasingly important in chemical synthesis. rasayanjournal.co.innih.govbenthamdirect.com Future research will aim to develop more environmentally benign methods for the synthesis and derivatization of 2,4,5-tribromopyrimidine. This includes the use of greener solvents, developing recyclable catalysts, and employing energy-efficient reaction conditions such as microwave-assisted synthesis or mechanochemistry (ball milling). rasayanjournal.co.inpowertechjournal.com Such approaches reduce waste, minimize the use of hazardous reagents, and shorten reaction times, contributing to a more sustainable chemical industry. orientjchem.orgrasayanjournal.co.in

Automation and High-Throughput Methodologies in Pyrimidine Synthesis and Analysis

To accelerate the discovery of new materials and drugs based on the 2,4,5-tribromopyrimidine scaffold, automation and high-throughput methodologies are essential. The future of this research area will heavily rely on the integration of automated synthesis platforms with high-throughput screening (HTS). rsc.orgnih.gov

Automated synthesizers, including those that utilize microwave irradiation, can be programmed to rapidly generate large libraries of 2,4,5-tribromopyrimidine derivatives by systematically varying the building blocks used in coupling reactions. scispace.comtechnologynetworks.comcapes.gov.br This approach allows for the creation of hundreds or thousands of distinct compounds in a short period. A particularly powerful strategy is the development of DNA-encoded libraries (DELs), where each unique pyrimidine derivative is tagged with a DNA barcode, enabling the screening of billions of compounds simultaneously. nih.gov